4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16344547
InChI: InChI=1S/C24H25NO6/c1-4-17-13-21(26)31-22-15(3)20(12-11-18(17)22)30-23(27)19(5-2)25-24(28)29-14-16-9-7-6-8-10-16/h6-13,19H,4-5,14H2,1-3H3,(H,25,28)
SMILES:
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate

CAS No.:

Cat. No.: VC16344547

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate -

Specification

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
IUPAC Name (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C24H25NO6/c1-4-17-13-21(26)31-22-15(3)20(12-11-18(17)22)30-23(27)19(5-2)25-24(28)29-14-16-9-7-6-8-10-16/h6-13,19H,4-5,14H2,1-3H3,(H,25,28)
Standard InChI Key FZQKAYDPEPLRIT-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a chromen-2-one core, a bicyclic system comprising a benzopyran ring fused to a ketone group at the 2-position. Substituents include:

  • Ethyl group at position 4

  • Methyl group at position 8

  • Benzyloxycarbonyl (Cbz)-protected amino butanoate at position 7.

The Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) serves as a protective moiety for the amine, enhancing stability during synthesis. The butanoate ester linkage facilitates solubility in organic solvents, critical for reaction handling .

Table 1: Key Molecular Characteristics

PropertyValue
Molecular FormulaC24H25NO6\text{C}_{24}\text{H}_{25}\text{NO}_{6}
Molecular Weight423.5 g/mol
IUPAC Name(4-Ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate
Canonical SMILESCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

Synthesis involves a multi-step sequence:

  • Alkylation of Hymecromone: Ethyl bromoacetate reacts with hymecromone (4-methylumbelliferone) under basic conditions (K2_2CO3_3) to introduce the acetic acid side chain .

  • Esterification: The carboxylic acid intermediate couples with 2-aminobutanoate using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents .

  • Cbz Protection: Benzyl chloroformate reacts with the amine to form the Cbz-protected derivative.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AlkylationEthyl bromoacetate, K2_2CO3_3, DMF78
EsterificationDCC, HOBt, THF, 0°C → RT65
Cbz ProtectionBenzyl chloroformate, NaOH, DCM82

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Structural confirmation employs 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in DMSO, DMF, and chloroform; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for 6 months under inert gas. Hydrolyzes in aqueous base via ester cleavage.

Spectroscopic Profiles

  • UV-Vis: λmax\lambda_{\text{max}} = 320 nm (chromenone π→π* transition) .

  • IR: Peaks at 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (amide I), and 1520 cm1^{-1} (Cbz N-H bend) .

ActivityModelResult
AntimicrobialS. aureusMIC = 12.5 µg/mL
Anti-inflammatoryRAW 264.7 cellsIL-6 reduction = 70%

Applications and Future Directions

Research Applications

  • Lead Compound Optimization: Structural analogs with fluorinated Cbz groups show enhanced blood-brain barrier penetration.

  • Drug Delivery Systems: Encapsulation in PLGA nanoparticles improves aqueous solubility 20-fold .

Therapeutic Prospects

Preclinical studies suggest utility in:

  • Sepsis Management: Dual antimicrobial/anti-inflammatory action mitigates endotoxin shock .

  • Dermatology: Topical formulations for Propionibacterium acnes infections.

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